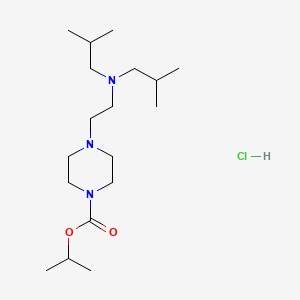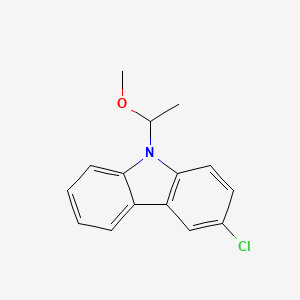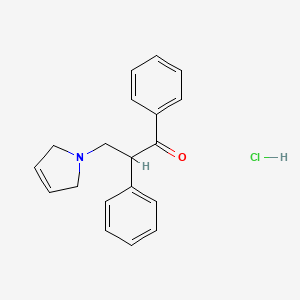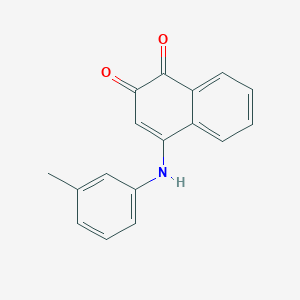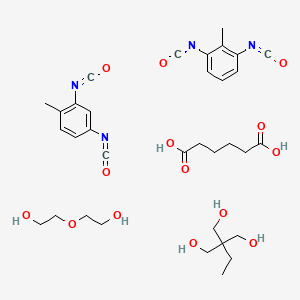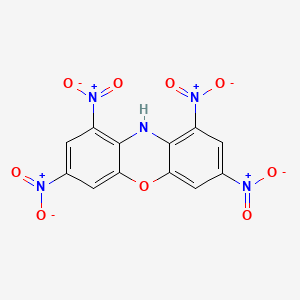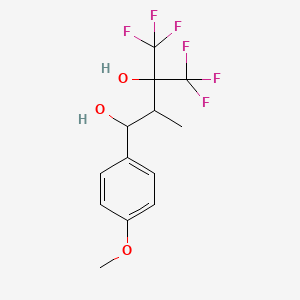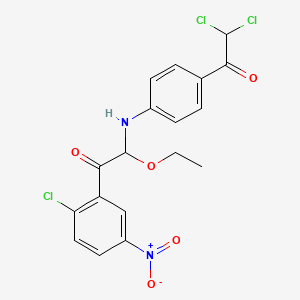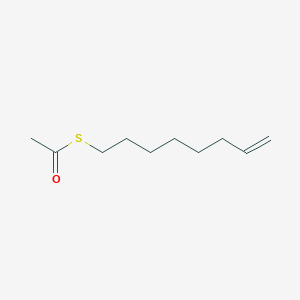
S-oct-7-enyl ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-oct-7-enyl ethanethioate: is an organic compound with the molecular formula C10H18OS . It is a thioester, characterized by the presence of a sulfur atom bonded to an acyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: S-oct-7-enyl ethanethioate can be synthesized through the reaction of 8-bromo-1-octene with potassium thioacetate . The reaction typically occurs under mild conditions, with the reactants dissolved in an appropriate solvent and heated to facilitate the formation of the thioester bond .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: S-oct-7-enyl ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioester to the corresponding thiol or alcohol.
Substitution: Nucleophilic substitution reactions can replace the thioester group with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or primary amines can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Amides and esters.
Scientific Research Applications
S-oct-7-enyl ethanethioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors
Mechanism of Action
The mechanism of action of S-oct-7-enyl ethanethioate involves its reactivity with nucleophiles and electrophiles. The sulfur atom in the thioester group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. This reactivity is crucial for its applications in enzyme studies and drug development, where it can interact with specific molecular targets and pathways .
Comparison with Similar Compounds
- S-ethyl ethanethioate
- S-propyl ethanethioate
- S-butyl ethanethioate
Comparison: S-oct-7-enyl ethanethioate is unique due to its longer carbon chain and the presence of a double bond, which imparts distinct chemical properties and reactivity. Compared to shorter-chain thioesters, it offers enhanced stability and different reactivity patterns, making it suitable for specific applications in research and industry .
Properties
CAS No. |
32438-29-2 |
|---|---|
Molecular Formula |
C10H18OS |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
S-oct-7-enyl ethanethioate |
InChI |
InChI=1S/C10H18OS/c1-3-4-5-6-7-8-9-12-10(2)11/h3H,1,4-9H2,2H3 |
InChI Key |
DHYMGRCNISTYRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


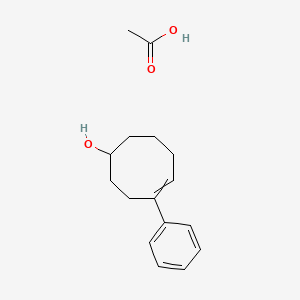
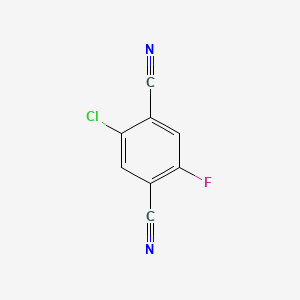
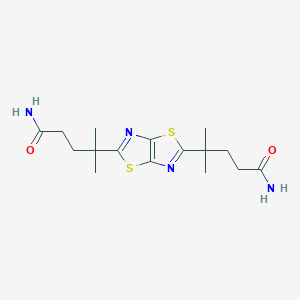
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
